Erucate

Description

Properties

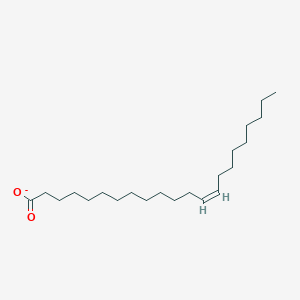

Molecular Formula |

C22H41O2- |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(Z)-docos-13-enoate |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/p-1/b10-9- |

InChI Key |

DPUOLQHDNGRHBS-KTKRTIGZSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Erucic Acid Biosynthesis Pathway in Brassica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, is a key industrial oleochemical derived from the seeds of various Brassica species. Its biosynthesis is a complex, genetically controlled process primarily occurring in the developing embryo. Understanding the intricacies of the erucic acid biosynthesis pathway is paramount for the genetic improvement of Brassica oilseed crops, aiming to either increase its content for industrial applications or decrease it for edible oil production. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data on erucic acid content, and detailed experimental protocols for its study.

The Core Erucic Acid Biosynthesis Pathway

The synthesis of erucic acid in Brassica is a multi-step process that begins with the de novo synthesis of oleic acid (C18:1) in the plastids. The subsequent elongation of oleic acid to erucic acid occurs in the cytoplasm, specifically on the endoplasmic reticulum (ER), and involves a fatty acid elongase (FAE) complex.[1][2] The final step is the incorporation of erucic acid into triacylglycerols (TAGs) for storage in oil bodies.

Fatty Acid Elongation

The elongation of oleic acid to erucic acid is carried out by a membrane-bound fatty acid elongase (FAE) complex in the ER.[1] This process involves two successive cycles of four key enzymatic reactions, adding two carbon units per cycle. The initial substrate for this pathway is oleoyl-CoA, which is elongated first to eicosenoic acid (C20:1) and then to erucic acid (C22:1).[1][3]

The four core enzymes of the FAE complex are:

-

3-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme in the elongation process and is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[1][4][5] KCS catalyzes the initial condensation of malonyl-CoA with the long-chain acyl-CoA (e.g., oleoyl-CoA).[4][6]

-

3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA to form an enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to the elongated acyl-CoA.[4]

Triacylglycerol (TAG) Assembly

Following its synthesis, erucoyl-CoA is incorporated into TAGs for storage in oil bodies. This assembly primarily follows the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone.[2][4]

The key enzymes in the Kennedy pathway are:

-

Glycerol-3-phosphate acyltransferase (GPAT) : Catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).

-

Lysophosphatidic acid acyltransferase (LPAAT) : Acylates LPA at the sn-2 position to produce phosphatidic acid (PA).

-

Phosphatidic acid phosphatase (PAP) : Dephosphorylates PA to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT) : Catalyzes the final acylation of DAG at the sn-3 position to form TAG.[2][4]

Erucic acid is preferentially incorporated at the sn-1 and sn-3 positions of the glycerol backbone.

Regulation of Erucic Acid Biosynthesis

The level of erucic acid in Brassica seeds is tightly regulated, primarily at the genetic level.

The Role of the FAE1 Gene

The FAE1 gene, encoding KCS, is the principal determinant of erucic acid content.[7] High-erucic acid varieties of Brassica possess functional FAE1 alleles, while low-erucic acid varieties (canola) have non-functional alleles.[8] Mutations such as deletions leading to frameshifts and premature stop codons in the FAE1 gene are responsible for the low-erucic acid phenotype.[8] In amphidiploid species like Brassica napus and Brassica juncea, two or more homoeologous pairs of FAE1 genes contribute to the overall erucic acid content in an additive manner.[3][9][10]

Transcriptional Regulation

The expression of FAE1 is seed-specific and temporally regulated during embryo development.[7] Polymorphisms in the promoter region of the FAE1 gene, such as insertions and deletions, have been shown to be associated with variations in erucic acid content, likely by affecting the binding of transcription factors.[3][9][10] Several transcription factor families, including GATA and DOF, have been implicated in the regulation of fatty acid synthesis and accumulation in Brassica seeds.[11]

Quantitative Data Summary

The erucic acid content varies significantly among different Brassica species and cultivars. Genetic modifications targeting the FAE1 gene have demonstrated the feasibility of manipulating erucic acid levels.

Table 1: Erucic Acid Content in Various Brassica Species

| Species | Common Name | Erucic Acid Content (%) | Reference(s) |

| Brassica napus (high erucic) | Rapeseed | 30 - 60 | [12] |

| Brassica napus (low erucic/canola) | Canola | < 2 | [12] |

| Brassica rapa | Turnip Rape | 25 - 50 | [13] |

| Brassica juncea | Indian Mustard | 24 - 43 | [13][14] |

| Brassica carinata | Ethiopian Mustard | ~41 | [2] |

| Brassica oleracea | Cabbage, Broccoli | ~46 | [13] |

| Sinapis alba | White Mustard | High | [2] |

| Crambe abyssinica | Crambe | High | [2] |

Table 2: Impact of Genetic Modification on Erucic Acid Content in Brassica

| Modification | Species | Initial Erucic Acid (%) | Final Erucic Acid (%) | Reference(s) |

| Overexpression of FAE1 | B. juncea | 36 | 37 - 49 | [6] |

| Down-regulation of FAE1 | B. juncea | 36 | 5 | [6] |

| Transfer of C. abyssinica FAE1 | B. carinata | 35.5 | 51.9 | [2] |

| CRISPR/Cas9 knockout of BnaFAE1 | B. napus | >30 | ~0 | [15] |

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

This protocol is for the quantitative analysis of fatty acid composition in Brassica seeds.

Materials:

-

Brassica seeds

-

Hexane

-

2% H₂SO₄ in methanol

-

Anhydrous sodium sulfate

-

Screw-cap glass vials

-

Water bath or heating block

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23, Omegawax).

Procedure:

-

Oil Extraction (simplified): Place a small number of seeds (e.g., 10-20) in a screw-cap vial. Add 1 ml of 2% H₂SO₄ in methanol.

-

Transesterification: Tightly cap the vials and heat at 90°C for 1 hour in a water bath or heating block.

-

Extraction of FAMEs: Cool the vials to room temperature. Add 1.5 ml of distilled water and 1 ml of hexane. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to separate the phases. The upper hexane layer contains the FAMEs.

-

Drying: Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC Analysis: Inject 1 µl of the hexane layer into the gas chromatograph.

-

Typical GC conditions:

-

Injector temperature: 250°C

-

Detector temperature: 250°C

-

Oven temperature program: Initial temperature of 150°C, ramp up to 270°C at 10°C/min, hold for 5 minutes.

-

Carrier gas: Helium or Nitrogen.

-

-

-

Data Analysis: Identify FAME peaks by comparing retention times with known standards. Quantify the relative percentage of each fatty acid by integrating the peak areas.

RNA Extraction and Quantitative Real-Time PCR (qPCR) for FAE1 Gene Expression

This protocol describes the analysis of FAE1 gene expression in developing Brassica seeds.

Materials:

-

Developing Brassica seeds

-

Liquid nitrogen

-

TRIzol reagent or a plant RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for FAE1 and a reference gene (e.g., Actin).

Procedure:

-

RNA Extraction:

-

Grind developing seeds to a fine powder in liquid nitrogen.

-

Follow the manufacturer's protocol for the plant RNA extraction kit or use the TRIzol method.

-

For TRIzol: Add 1 ml of TRIzol per 50-100 mg of tissue, homogenize, and incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform, shake vigorously, and centrifuge.

-

Precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR:

-

Set up qPCR reactions containing cDNA, forward and reverse primers for FAE1 and the reference gene, and qPCR master mix.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of the FAE1 gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[7]

Agrobacterium-mediated Transformation of Brassica napus

This is a general protocol for the genetic modification of Brassica napus.

Materials:

-

Brassica napus seeds

-

Agrobacterium tumefaciens strain (e.g., LBA4404) carrying a binary vector with the gene of interest and a selectable marker.

-

Germination medium, co-cultivation medium, selection medium, and rooting medium.

-

Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., timentin).

Procedure:

-

Explant Preparation:

-

Sterilize B. napus seeds and germinate them on germination medium for 4-5 days.

-

Excise cotyledons or hypocotyls to use as explants.

-

-

Agrobacterium Inoculation:

-

Grow an overnight culture of the Agrobacterium strain.

-

Dilute the culture in liquid medium to an OD₆₀₀ of ~0.5-0.8.

-

Inoculate the explants with the Agrobacterium suspension for 30 minutes.

-

-

Co-cultivation:

-

Blot the explants dry and place them on co-cultivation medium.

-

Incubate in the dark for 2-3 days.

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing antibiotics to select for transformed cells and to eliminate Agrobacterium.

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Transgenic shoots will regenerate from the calli.

-

-

Rooting and Acclimatization:

-

Excise the regenerated shoots and transfer them to a rooting medium.

-

Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

-

Conclusion

The biosynthesis of erucic acid in Brassica is a well-characterized pathway that offers significant potential for biotechnological applications. The FAE1 gene stands out as the primary target for genetic manipulation to either enhance erucic acid content for industrial feedstocks or eliminate it from edible oils. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the genetic improvement of Brassica oilseed crops and for those in drug development exploring the applications of very-long-chain fatty acids. Further research into the complex transcriptional regulatory networks governing this pathway will undoubtedly unveil new strategies for fine-tuning the fatty acid profiles of these economically important plants.

References

- 1. jic.ac.uk [jic.ac.uk]

- 2. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promoter polymorphism in FAE1.1 and FAE1.2 genes associated with erucic acid content in Brassica juncea | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 6. Modification of erucic acid content in Indian mustard (Brassica juncea) by up-regulation and down-regulation of the Brassica juncea FAT TY ACID ELONGATION1 (BjFAE1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of FAE1 in the zero erucic acid germplasm of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the Complex Interplay of Transcription Factors Orchestrating Seed Oil Content in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. foodstandards.gov.au [foodstandards.gov.au]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]

The Mechanism of Erucic Acid in Adrenoleukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0), due to a defect in the ABCD1 gene. Erucic acid (C22:1), a monounsaturated fatty acid and a key component of Lorenzo's oil, has been a cornerstone of dietary therapy for ALD for decades. This technical guide provides an in-depth analysis of the mechanism of action of erucic acid in ALD, focusing on its role in competitively inhibiting the fatty acid elongation pathway. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction to Adrenoleukodystrophy and the Role of Very-Long-Chain Fatty Acids

X-linked adrenoleukodystrophy is a genetic disorder resulting from mutations in the ABCD1 gene, which encodes the peroxisomal transporter protein ALDP.[1] This protein is responsible for transporting VLCFA-CoA esters into the peroxisome for degradation via β-oxidation.[1] A dysfunctional ALDP leads to the accumulation of VLCFAs, particularly C26:0, in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[2][3] This accumulation is a hallmark of ALD and is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[2]

The primary source of excess VLCFAs in ALD patients is endogenous synthesis through the fatty acid elongation system in the endoplasmic reticulum.[4] This has led to the exploration of therapeutic strategies aimed at inhibiting this synthesis pathway.

Erucic Acid and Lorenzo's Oil: A Therapeutic Approach

Lorenzo's oil is a 4:1 mixture of glyceryl trioleate (derived from oleic acid, C18:1) and glyceryl trierucate (derived from erucic acid, C22:1).[5][6] The rationale for its use is to competitively inhibit the enzymes responsible for the elongation of saturated fatty acids, thereby reducing the production of C26:0.[5]

Mechanism of Action: Competitive Inhibition of ELOVL1

The primary molecular target of erucic acid in the context of ALD is the fatty acid elongase ELOVL1.[7][8] ELOVL1 is a key enzyme in the final steps of VLCFA synthesis, specifically the elongation of C22:0 to C24:0 and subsequently to C26:0.[9]

Erucic acid (C22:1) acts as a competitive substrate for ELOVL1. By introducing an excess of erucic acid, the enzyme is occupied with the elongation of this monounsaturated fatty acid, leading to a reduction in the synthesis of the pathogenic saturated VLCFA, C26:0.[7] Some studies also suggest a mixed-type inhibition, where the oil may bind to both the free enzyme and the enzyme-substrate complex.[8][10]

Signaling Pathway of Very-Long-Chain Fatty Acid Elongation and Inhibition by Erucic Acid

The following diagram illustrates the fatty acid elongation cycle in the endoplasmic reticulum and the proposed inhibitory effect of erucic acid.

Caption: VLCFA synthesis pathway and the inhibitory action of erucic acid on ELOVL1.

Quantitative Data on the Efficacy of Erucic Acid

Numerous studies have quantified the effect of Lorenzo's oil on VLCFA levels in ALD patients. The data consistently show a significant reduction in plasma C26:0 levels, although the clinical outcomes remain a subject of debate.

Table 1: Reduction of Plasma C26:0 Levels in ALD Patients Treated with Lorenzo's Oil

| Study | Patient Cohort | Treatment Duration | Mean C26:0 Reduction | Key Findings |

| Aubourg et al. (1993)[3] | 14 men with AMN, 5 symptomatic heterozygous women, 5 asymptomatic boys | 18-48 months | Near normalization by week 10 | No clinical improvement in symptomatic patients. |

| van Geel et al. (1999) | 22 patients (asymptomatic, "Addison only", AMN, symptomatic female carriers) | 1-6 years | Normalized or near-normalized in 86% of patients | No improvement in neurological or endocrine function. |

| Moser et al. (2005) | 89 asymptomatic boys | Mean 6.9 years | Significant reduction | Associated with a reduced risk of developing MRI abnormalities. |

| S. Kemp et al. (2020) | 7 male patients | Not specified | 50% reduction in C26:0; 42.8% reduction in C26:0/C22:0 ratio | Poor correlation between biochemical and clinical outcomes. |

| Al-Essa et al. (2016) | 104 asymptomatic boys | Mean 4.88 years | Fractional maximum reduction of 0.76 | Significant reduction in plasma C26:0. |

Table 2: Erucic Acid and VLCFA Levels in Tissues of ALD Patients Treated with Lorenzo's Oil (Postmortem Analysis)

| Tissue | Erucic Acid (C22:1) Levels | C26:0 Levels | Reference |

| Brain | Did not exceed control levels | Reduced in only one of four patients | Rasmussen et al. (1994)[1] |

| Liver | Substantial amounts present | Reduced | Rasmussen et al. (1994)[1] |

| Adipose Tissue | Substantial amounts present | Reduced | Rasmussen et al. (1994)[1] |

These data highlight that while Lorenzo's oil is effective at reducing systemic VLCFA levels, its penetration into the brain and subsequent effect on brain VLCFA levels appear limited.[1]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay (ELOVL1 Inhibition)

This protocol is adapted from Sassa et al. (2014) to assess the inhibitory effect of erucic acid on ELOVL1 activity.[11]

Objective: To measure the synthesis of elongated fatty acids from a C22:0-CoA precursor in the presence and absence of erucic acid.

Materials:

-

HeLa cells overexpressing ELOVL1 (HeLa-ELOVL1)

-

Total membrane fraction prepared from HeLa-ELOVL1 cells

-

Behenoyl-CoA (C22:0-CoA)

-

[2-¹⁴C]malonyl-CoA (radiolabeled)

-

Erucic acid

-

Oleic acid

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 1 mM NADPH, and 1 mM NADH)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or bioimaging analyzer

Procedure:

-

Prepare Total Membrane Fraction: Culture HeLa-ELOVL1 cells and harvest. Homogenize cells and isolate the total membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

-

Set up the Reaction: In a microcentrifuge tube, combine the total membrane fraction (10 µg protein), 50 µM C22:0-CoA, and 0.075 µCi (27.3 µM) [2-¹⁴C]malonyl-CoA.

-

Add Inhibitors: For test samples, add erucic acid or a 4:1 mixture of oleic and erucic acids at various concentrations (e.g., 1, 5, 20 µM). For the control, add the vehicle (ethanol) only.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the Reaction and Hydrolyze: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to hydrolyze the acyl-CoAs to free fatty acids.

-

Extract Fatty Acids: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using a suitable solvent system to separate fatty acids by chain length.

-

Quantification: Visualize and quantify the radiolabeled elongated fatty acids using a bioimaging analyzer or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

Measurement of VLCFA in Cultured Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of VLCFA levels in cultured fibroblasts, a common in vitro model for ALD.[2][3][12][4]

Objective: To quantify the levels of C24:0 and C26:0 in cultured fibroblasts.

Materials:

-

Cultured human skin fibroblasts

-

Internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated VLCFA)

-

Solvents for extraction (e.g., chloroform:methanol mixture)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Lipid Extraction: Resuspend the cell pellet in a solvent mixture (e.g., chloroform:methanol 2:1, v/v) containing a known amount of the internal standard. Homogenize or sonicate the sample to ensure complete lipid extraction.

-

Phase Separation: Add water to the extract to induce phase separation. Centrifuge to separate the organic and aqueous layers. Collect the lower organic phase containing the lipids.

-

Saponification and Methylation: Evaporate the solvent from the lipid extract. Add a methanolic base (e.g., methanolic KOH) and heat to saponify the lipids into free fatty acids. Subsequently, add a derivatizing agent (e.g., 14% BF₃ in methanol) and heat to convert the fatty acids into their fatty acid methyl esters (FAMEs).

-

FAME Extraction: Extract the FAMEs with an organic solvent like hexane.

-

GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the FAMEs based on their chain length and degree of saturation. The mass spectrometer detects and quantifies each FAME based on its mass-to-charge ratio.

-

Data Analysis: Calculate the concentration of each VLCFA by comparing its peak area to the peak area of the internal standard.

Experimental and Logical Workflows

Experimental Workflow for ELOVL1 Inhibition Assay

The following diagram outlines the key steps in an in vitro experiment to determine the inhibitory effect of erucic acid on ELOVL1 activity.

Caption: Workflow for assessing ELOVL1 inhibition by erucic acid in vitro.

Logical Relationship of Competitive Inhibition

The following diagram illustrates the logical flow of how erucic acid competitively inhibits the synthesis of C26:0.

Caption: Logical flow of competitive inhibition of VLCFA synthesis by erucic acid.

Conclusion

Erucic acid, as a primary component of Lorenzo's oil, functions through the competitive inhibition of ELOVL1, a critical enzyme in the biosynthesis of very-long-chain fatty acids. This mechanism leads to a significant reduction in the plasma levels of the pathogenic C26:0 in patients with adrenoleukodystrophy. While the biochemical efficacy of erucic acid is well-documented, its clinical utility, particularly in symptomatic patients, remains a complex and debated issue, likely influenced by factors such as its limited transport across the blood-brain barrier. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, provides a comprehensive foundation for researchers and drug development professionals working to further understand and develop more effective therapies for this devastating disease.

References

- 1. Brain, liver, and adipose tissue erucic and very long chain fatty acid levels in adrenoleukodystrophy patients treated with glyceryl trithis compound and trioleate oils (Lorenzo's oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

An In-depth Technical Guide on the Core Mechanism of Action of Erucic Acid in Lorenzo's Oil

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biochemical mechanisms underlying the action of Lorenzo's oil, with a specific focus on the integral role of its component, erucic acid. It aims to serve as a technical resource, consolidating quantitative data, experimental protocols, and pathway visualizations to facilitate advanced research and drug development in the field of X-linked Adrenoleukodystrophy (ALD).

Introduction: The Pathophysiology of X-linked Adrenoleukodystrophy (X-ALD)

X-linked Adrenoleukodystrophy (X-ALD) is a rare, inherited neurometabolic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), a peroxisomal membrane protein formerly known as the adrenoleukodystrophy protein (ALDP).[3] The primary function of ABCD1 is to transport very long-chain fatty acids (VLCFAs), those with acyl chains of 22 carbons or more, from the cytosol into the peroxisome for degradation via β-oxidation.[1][3][4]

Mutations in the ABCD1 gene lead to a dysfunctional transporter, causing VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), to accumulate in the plasma and tissues.[3] This accumulation is cytotoxic and particularly damaging to the myelin sheath of nerves in the central nervous system, as well as the adrenal cortex and testes.[1][5] The resulting demyelination and adrenal insufficiency are the principal pathologies of X-ALD.[5][6]

While dietary intake contributes to the body's VLCFA pool, a significant portion is synthesized endogenously through the elongation of shorter-chain fatty acids.[1][7] This elongation process became a key therapeutic target, leading to the development of Lorenzo's oil.

Lorenzo's Oil: Composition and Therapeutic Rationale

Lorenzo's oil is a therapeutic agent composed of a 4:1 mixture of glyceryl trioleate (the triglyceride of oleic acid, C18:1) and glyceryl trierucate (the triglyceride of erucic acid, C22:1).[8][9] After oral administration, these triglycerides are hydrolyzed, releasing oleic and erucic acids.[8]

The therapeutic strategy is based on the principle of competitive inhibition. The hypothesis was that by providing an excess of monounsaturated fatty acids (oleic and erucic acid), the enzymes responsible for elongating saturated fatty acids would be occupied, thereby reducing the synthesis of the pathogenic saturated VLCFAs like C26:0.[7][10][11]

Core Mechanism of Action: Inhibition of ELOVL1

The central mechanism by which Lorenzo's oil reduces VLCFA levels is through the inhibition of the fatty acid elongation process. The key enzyme in the synthesis of saturated and monounsaturated VLCFAs is Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) .[8][12]

Biochemical studies have confirmed that both oleic acid and erucic acid inhibit ELOVL1 activity.[8][12] Crucially, the 4:1 mixture of these fatty acids, mirroring the composition of Lorenzo's oil, demonstrates the most potent inhibitory effect.[8][13] Kinetic analysis has revealed that this inhibition is not purely competitive but is a mixed-type inhibition .[8][12][13] This indicates that the fatty acids can bind to both the free ELOVL1 enzyme and the ELOVL1-substrate complex, thereby reducing the enzyme's maximum velocity (Vmax) and altering its affinity for the substrate (Km).[8]

The incorporation of erucic acid (C22:1) into the fatty acid elongation cycle can also lead to the formation of C24:1, which indirectly competes with the synthesis of saturated C24:0.[8] Therefore, the therapeutic effect is likely a combination of direct mixed inhibition of ELOVL1 by oleic and erucic acids and indirect competitive inhibition by their metabolites.[8]

Caption: VLCFA synthesis pathway and the inhibitory action of Lorenzo's oil.

Quantitative Data Summary

The effects of Lorenzo's oil and its components on ELOVL1 activity and cellular lipid profiles have been quantified in several studies. The data below is summarized for direct comparison.

Table 1: Kinetic Parameters of ELOVL1 Inhibition Data sourced from a study on HeLa cells overexpressing ELOVL1, using C22:0-CoA as the substrate.[8]

| Condition | Km (μM) | Vmax (pmol/min/μg protein) | Ki (μM) | Ki' (μM) |

| ELOVL1 (Control) | 9.2 | 59.2 | N/A | N/A |

| ELOVL1 + 4:1 Mixture | 2.1 | 10.1 | 60.6 | 4.1 |

| 4:1 mixture of oleic and erucic acids at a concentration of 20 μM. |

Table 2: Effect of Lorenzo's Oil on Plasma VLCFA Levels in ALD Patients Compiled from multiple clinical studies.[8][14][15]

| Patient Group | Parameter | Baseline | Post-Treatment (4-10 weeks) |

| Adrenomyeloneuropathy | Plasma C26:0 | Elevated | Near-normal levels |

| Newly Diagnosed ALD | Plasma C26:0 | Elevated | Normalized |

| Newly Diagnosed ALD | Plasma Sphingomyelin C26:0 | Elevated | Normalized (by 4 months) |

Table 3: Cellular Effects on Sphingomyelin (SM) Composition Data from HeLa-ELOVL1 cells treated with a 4:1 mixture of oleic and erucic acids.[8][16]

| Treatment | C22:0-SM Level | C24:0-SM Level | C24:1-SM Level |

| Control (Ethanol) | Baseline | Baseline | Baseline |

| 20 μM 4:1 Mixture | Reduced | Reduced | Increased |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies to elucidate the mechanism of Lorenzo's oil.

This assay directly measures the enzymatic activity of ELOVL1 and its inhibition by oleic and erucic acids.[8][13]

Protocol:

-

Cell Culture and Membrane Preparation: HeLa cells engineered to overexpress ELOVL1 (HeLa-ELOVL1) are cultured. The total membrane fraction, which contains the ELOVL1 enzyme, is isolated via centrifugation.

-

Reaction Mixture: The membrane fraction (10 μg protein) is incubated in a reaction buffer containing:

-

Substrate: Behenoyl-CoA (C22:0-CoA) at varying concentrations.

-

Radiolabeled Donor: [2-¹⁴C]malonyl-CoA (e.g., 0.075 μCi).

-

Cofactors: NADPH.

-

Inhibitor: A 4:1 mixture of oleic and erucic acids dissolved in ethanol, or ethanol vehicle as a control.

-

-

Incubation: The reaction is carried out at 37°C for 30 minutes.

-

Reaction Termination and Saponification: The reaction is stopped, and lipids are saponified with KOH in ethanol/water to release free fatty acids.

-

Lipid Extraction: Fatty acids are extracted using a hexane-based solvent system after acidification.

-

Analysis: The extracted lipids are separated by normal-phase thin-layer chromatography (TLC).

-

Quantification: The radiolabeled fatty acid products are quantified using a bioimaging analyzer to determine the amount of elongated product formed.

Caption: Experimental workflow for the in vitro ELOVL1 inhibition assay.

This method assesses the impact of Lorenzo's oil on the lipid composition within a cellular context.[8][16]

Protocol:

-

Cell Culture: HeLa-ELOVL1 cells are cultured in standard media.

-

Treatment: The culture media is supplemented with a 4:1 mixture of oleic and erucic acids (e.g., at 1, 5, or 20 μM total concentration) dissolved in ethanol. Control cells receive an equal volume of the ethanol vehicle.

-

Long-Term Incubation: Cells are cultured for an extended period (e.g., 6 days), with the media and treatment being refreshed every 2 days to ensure consistent exposure.

-

Lipid Extraction: After the treatment period, total lipids are extracted from the cells using a standard chloroform/methanol method (e.g., Bligh-Dyer).

-

Analysis by Mass Spectrometry: The extracted lipids, particularly sphingomyelin species, are analyzed by advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the levels of specific fatty acid-containing lipids (e.g., C22:0-SM, C24:0-SM, C24:1-SM).

Clinical studies were essential to confirm the biochemical effects of Lorenzo's oil in patients.[14][17]

Protocol:

-

Patient Recruitment: Patients with a confirmed diagnosis of ALD (e.g., adrenomyeloneuropathy) are enrolled. Inclusion criteria often specify age, clinical status, and brain MRI results.[17]

-

Dietary Intervention: Patients are placed on a low-fat diet.

-

Treatment Administration: Patients receive daily doses of Lorenzo's oil, typically administered as glycerol trioleate oil (e.g., ~1.7 g/kg of body weight) and glycerol trithis compound oil (e.g., ~0.3 g/kg of body weight).[14]

-

Monitoring:

-

Biochemical: Plasma is collected at regular intervals (e.g., monthly) to measure VLCFA levels (C24:0, C26:0).

-

Clinical: Neurological function, nerve conduction, and evoked potentials are assessed prospectively over a long-term follow-up period (e.g., 18-48 months).[14]

-

Safety: Platelet counts and other hematological parameters are monitored for potential side effects.[14][18]

-

-

Imaging: Cerebral and spinal cord MRI scans are performed periodically to track disease progression.[14]

Additional Mechanisms and Cellular Effects

Beyond direct enzyme inhibition, research in animal models suggests other potential effects. In abcd1-deficient mice, treatment with Lorenzo's oil was found to transcriptionally stimulate the hepatic gene expression of peroxisomal enzymes (Dbp, Scp2) and microsomal elongase enzymes (Elovl1, 2, and 3).[19][20] While the stimulation of elongases seems counterintuitive, the authors suggest that the direct inhibitory activity of oleic and erucic acids on the enzymes themselves is the dominant effect, leading to the net decrease in saturated VLCFAs.[19][20] This suggests a complex regulatory interplay that warrants further investigation.

Caption: Logical relationship of Lorenzo's oil's primary and secondary effects.

Limitations and Clinical Efficacy

Despite its success in normalizing plasma VLCFA levels, Lorenzo's oil has shown significant limitations in clinical practice.[8] It does not appear to halt or reverse neurological damage in patients who are already symptomatic.[8][14] One major contributing factor may be the poor penetration of erucic acid across the blood-brain barrier or its rapid metabolism within the brain, preventing it from reaching therapeutic concentrations in the central nervous system.[21]

However, some studies suggest a potential preventive benefit in asymptomatic boys with ALD who have not yet developed neurological symptoms.[8] Its use is therefore focused on early intervention.

Conclusion

The primary mechanism of action for Lorenzo's oil, and specifically the role of erucic acid in concert with oleic acid, is the potent mixed-type inhibition of the ELOVL1 enzyme. This action effectively reduces the endogenous synthesis of pathogenic very long-chain fatty acids. While biochemically effective at normalizing plasma VLCFA levels, its clinical utility is constrained by limited efficacy in symptomatic patients, likely due to pharmacokinetic challenges within the central nervous system. The detailed experimental and quantitative data presented herein provide a foundation for future research aimed at developing more effective therapeutic strategies that can overcome these limitations.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. "Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular" by Parveen Parasar, Navtej Kaur et al. [scholarlycommons.henryford.com]

- 3. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 8. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulf.org [ulf.org]

- 10. Lorenzo's Oil Contributed to the Treatment of a Devastating Disease | Office for Science and Society - McGill University [mcgill.ca]

- 11. Lorenzo's oil - Wikipedia [en.wikipedia.org]

- 12. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A two-year trial of oleic and erucic acids ("Lorenzo's oil") as treatment for adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. food.gov.uk [food.gov.uk]

- 19. Effect of Lorenzo’s Oil on Hepatic Gene Expression and the Serum Fatty Acid Level in abcd1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Lorenzo's Oil on Hepatic Gene Expression and the Serum Fatty Acid Level in abcd1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Brain, liver, and adipose tissue erucic and very long chain fatty acid levels in adrenoleukodystrophy patients treated with glyceryl trithis compound and trioleate oils (Lorenzo's oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

Erucic Acid: A Versatile Precursor for High-Performance Industrial Lubricants and Surfactants

An In-depth Technical Guide for Researchers and Product Development Professionals

Introduction: Erucic acid (cis-13-docosenoic acid), a long-chain monounsaturated fatty acid predominantly sourced from high-erucic acid rapeseed (HEAR) and crambe oils, is emerging as a pivotal renewable feedstock for the oleochemical industry. Its unique molecular structure, featuring a 22-carbon chain and a single double bond, imparts desirable properties to its derivatives, making them highly suitable for demanding applications as industrial lubricants and surfactants. This technical guide provides a comprehensive overview of the chemical pathways to convert erucic acid into high-value products, detailed experimental protocols, and a compilation of quantitative performance data.

From Erucic Acid to High-Performance Lubricants

Erucic acid's long carbon chain and high viscosity index make it an excellent starting point for the synthesis of a variety of lubricant basestocks and additives. These bio-based lubricants offer advantages in terms of biodegradability, lubricity, and lower volatility compared to their petroleum-based counterparts.[1][2][3] Key derivatives include behenyl alcohol, erucic acid esters, estolides, and erucamide.

Key Chemical Pathways for Lubricant Synthesis

The primary routes to convert erucic acid into lubricants involve modification of its carboxylic acid group and/or its double bond.

Quantitative Data on Erucic Acid-Based Lubricants

The performance of lubricants is dictated by a range of physical and chemical properties. The following tables summarize key quantitative data for various lubricants derived from erucic acid.

Table 1: Physical Properties of Erucamide

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₄₃NO | [4][5] |

| Molar Mass | 337.58 g/mol | [6] |

| Melting Point | 71-85 °C | [4][5] |

| Boiling Point | 473.86 °C (estimated) | [6] |

| Flash Point | ~230 °C | [6][7] |

| Density | ~0.94 g/cm³ | [6] |

| Water Solubility | Insoluble | [6][7] |

Table 2: Performance Properties of Erucic Acid-Derived Estolide Lubricants

| Property | Value | Reference(s) |

| Pour Point | -15°C to -39°C | [8] |

| Viscosity Index | 151 - 238 | [9] |

| Oxidative Stability (RPVOT) | 274 - 305 minutes | [8] |

| Evaporative Loss | <1% | [8] |

| Wear Scar (4-ball test) | 0.3 mm (unformulated) | [8] |

Table 3: Properties of Behenyl Alcohol

| Property | Value | Reference(s) |

| Melting Point | 65-72 °C | [10] |

| Boiling Point | 375-376 °C | [10] |

| Solubility | Insoluble in water; Soluble in ethanol | [10] |

| Function | Thickener, Stabilizer, Co-emulsifier |

Experimental Protocols for Lubricant Synthesis

The hydrogenation of erucic acid saturates the double bond to yield behenic acid, which can be further reduced to behenyl alcohol, a valuable lubricant and pour point depressant.[11][12]

Materials:

-

High-erucic acid oil or isolated erucic acid

-

Nickel-based catalyst (e.g., Ni-Ag/SBA15) or other suitable hydrogenation catalyst

-

Hydrogen gas

-

Solvent (e.g., a high-boiling point hydrocarbon)

-

Filter aid (e.g., celite)

Procedure:

-

The erucic acid or high-erucic acid oil is charged into a high-pressure autoclave reactor.

-

The catalyst is added to the reactor. The catalyst loading is typically in the range of 0.1-1.0% by weight of the fatty acid.

-

The reactor is sealed and purged several times with nitrogen to remove any air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure, typically ranging from 20 to 100 bar.

-

The mixture is heated to the reaction temperature, generally between 150°C and 250°C, under constant agitation.

-

The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling the reactor to a safe temperature, the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst. A filter aid may be used to improve filtration efficiency.

-

The resulting behenic acid can be isolated or directly subjected to a second-stage reduction to behenyl alcohol using a suitable catalyst (e.g., copper chromite) at higher temperatures and pressures (typically 250-300°C and 200-300 bar).

Erucamide is a widely used slip agent and lubricant in the plastics industry.[4] It can be synthesized by the reaction of erucic acid with ammonia or urea.

Materials:

-

Erucic acid

-

Urea

-

Catalyst (e.g., a mixture of phosphorus pentoxide and ammonium dihydrogen phosphate)

-

High-temperature reactor with a stirrer and a condenser

Procedure:

-

Erucic acid and urea are charged into the reactor in a molar ratio of approximately 1:1.5 to 1:3.

-

The catalyst is added to the reaction mixture, typically at a concentration of 1-3% by weight of the erucic acid.

-

The reactor is heated to a temperature in the range of 160-200°C with continuous stirring. The reaction is carried out at atmospheric pressure.

-

The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level.

-

The crude erucamide is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol), to obtain a high-purity product.

From Erucic Acid to High-Performance Surfactants

The long hydrophobic chain of erucic acid makes it an ideal building block for various types of surfactants, including anionic, cationic, non-ionic, and zwitterionic surfactants. These surfactants find applications in detergents, emulsifiers, and foaming agents.

Key Chemical Pathways for Surfactant Synthesis

The conversion of erucic acid to surfactants typically involves the introduction of a hydrophilic head group to the molecule.

Quantitative Data on Erucic Acid-Based Surfactants

The effectiveness of a surfactant is determined by its ability to lower surface tension and form micelles. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC.

Table 4: Properties of Ionic Liquid Surfactants Derived from Erucic Acid

| Surfactant | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference(s) |

| Benzyltrimethylammonium erucate (ErBTA) | 0.028 | Not specified |

Note: The search results provided a CMC value for ErBTA but did not specify the corresponding surface tension at that concentration.

Experimental Protocols for Surfactant Synthesis

Brassylic acid, a C13 dicarboxylic acid, is a valuable precursor for the synthesis of polyesters, polyamides, and surfactants. It is produced through the oxidative cleavage of the double bond in erucic acid.[11]

Materials:

-

Erucic acid

-

Ozone (generated from an ozone generator)

-

Solvent (e.g., acetic acid or a mixture of nonane and water)

-

Oxygen

-

Catalyst (optional, e.g., manganese acetate)

Procedure:

-

Erucic acid is dissolved in the chosen solvent in a reaction vessel equipped with a gas inlet tube, a stirrer, and a temperature control system.

-

A stream of ozone-oxygen mixture is bubbled through the solution with vigorous stirring. The reaction is typically carried out at a temperature between 25°C and 75°C.

-

The reaction is highly exothermic and requires careful temperature control.

-

The progress of the reaction can be monitored by the disappearance of the double bond, for example, by using titration with a solution of bromine in carbon tetrachloride.

-

Once the ozonolysis is complete, the resulting ozonide is decomposed. This is typically achieved by oxidative workup, for instance, by heating the reaction mixture in the presence of an oxidizing agent like hydrogen peroxide or by bubbling oxygen through the solution, often in the presence of a catalyst.

-

The products, brassylic acid and pelargonic acid, are then separated and purified, for example, by crystallization or distillation.

Anionic surfactants can be produced by the sulfation of erucyl alcohol, which is obtained from the reduction of erucic acid.

Materials:

-

Erucyl alcohol (can be synthesized from erucic acid as described in Protocol 1)

-

Sulfating agent (e.g., sulfur trioxide, chlorosulfonic acid, or sulfamic acid)

-

Inert solvent (e.g., dichloromethane)

-

Neutralizing agent (e.g., sodium hydroxide, ammonia)

Procedure:

-

Erucyl alcohol is dissolved in an inert solvent in a reactor equipped with a stirrer, a dropping funnel, and a temperature control system. The reaction is typically carried out under anhydrous conditions.

-

The sulfating agent is added dropwise to the alcohol solution while maintaining the temperature between 20°C and 40°C. The reaction is exothermic and requires cooling.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete sulfation.

-

The resulting sulfuric acid ester is then neutralized by the dropwise addition of a base solution. The temperature should be kept low during neutralization to prevent hydrolysis of the ester.

-

The final product, the sodium or ammonium salt of erucyl sulfate, is then isolated. This may involve removal of the solvent and any excess reactants.

Conclusion

Erucic acid stands as a highly promising and versatile platform chemical derived from renewable resources. Its conversion into a wide array of high-performance lubricants and surfactants offers a sustainable alternative to petroleum-based products. The synthetic pathways detailed in this guide, along with the provided quantitative data, offer a solid foundation for researchers and drug development professionals to explore and innovate in the field of oleochemicals. Further research into optimizing reaction conditions, exploring novel catalytic systems, and expanding the range of erucic acid-derived molecules will undoubtedly unlock even greater potential for this valuable bio-based building block.

References

- 1. lube-media.com [lube-media.com]

- 2. atamankimya.com [atamankimya.com]

- 3. emerald.com [emerald.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. Erucamide-LEPUZ [lepuz.cn]

- 8. Estolides a Developing Versatile Lubricant Base-Stock [stle.org]

- 9. researchgate.net [researchgate.net]

- 10. specialchem.com [specialchem.com]

- 11. Erucic acid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

An In-depth Technical Guide to Erucic Acid Metabolism in Peroxisomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways, regulatory mechanisms, and experimental methodologies related to the peroxisomal metabolism of erucic acid (C22:1). Peroxisomes are the primary site for the catabolism of very-long-chain fatty acids (VLCFAs), including erucic acid.[1] A defect in this process, often due to mutations in the ABCD1 gene, leads to the accumulation of VLCFAs and is the underlying cause of X-linked adrenoleukodystrophy (X-ALD).[2][3] This document details the core biochemical steps of peroxisomal β-oxidation, its regulation by transcription factors such as PPARα, and its interplay with mitochondrial metabolism.[4][5] Furthermore, it presents key quantitative data in structured tables, provides detailed experimental protocols for core research techniques, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to Peroxisomal Fatty Acid Oxidation

Peroxisomes are ubiquitous subcellular organelles that perform a variety of metabolic functions, chief among them being the β-oxidation of specific lipid molecules that cannot be processed by mitochondria.[1][6] These substrates include very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and dicarboxylic acids.[1][7] Unlike mitochondrial β-oxidation, which completely degrades fatty acids to generate ATP, the peroxisomal pathway is primarily a chain-shortening process.[8] It shortens VLCFAs to medium-chain fatty acids, which are then transported to mitochondria for complete oxidation.[9]

Erucic acid (cis-13-docosenoic acid, C22:1), a monounsaturated VLCFA found in rapeseed and mustard oils, is exclusively metabolized within peroxisomes.[5] Its metabolism is of significant interest due to its role in the therapeutic formulation known as "Lorenzo's oil," a mixture of oleic and erucic acids used to normalize VLCFA levels in patients with X-linked adrenoleukodystrophy (X-ALD).[10][11] X-ALD is a severe genetic disorder caused by a faulty ABCD1 transporter, which is responsible for importing VLCFA-CoAs into the peroxisome, leading to their accumulation in tissues and body fluids.[2][3] Understanding the intricacies of erucic acid metabolism is therefore critical for developing and refining therapeutic strategies for X-ALD and other peroxisomal disorders.

The Core Metabolic Pathway of Erucic Acid in Peroxisomes

The breakdown of erucic acid in peroxisomes involves three main stages: activation and transport, β-oxidation cycle, and export of products.

Activation and Transport into the Peroxisome

Before degradation, fatty acids must be activated to their coenzyme A (CoA) derivatives. This is accomplished by very-long-chain acyl-CoA synthetases (VLC-ACS) located in the peroxisomal membrane.[7] The resulting erucoyl-CoA is then transported across the peroxisomal membrane. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[12] In humans, ABCD1 (also known as ALDP) is the primary transporter for saturated and monounsaturated VLCFA-CoAs.[3][12] A deficiency in ABCD1 impairs this transport, causing the accumulation of VLCFAs characteristic of X-ALD.[13] ABCD2, a homolog of ABCD1, also participates in VLCFA transport and can partially compensate for ABCD1 deficiency.[3]

The Peroxisomal β-Oxidation Spiral

Once inside the peroxisome, erucoyl-CoA undergoes β-oxidation. This process is a cycle of four enzymatic reactions that progressively shorten the fatty acid chain by two carbons per cycle, releasing one molecule of acetyl-CoA.[14]

-

Oxidation: The first and rate-limiting step is catalyzed by a FAD-dependent Acyl-CoA Oxidase (ACOX1) .[15][16] This enzyme introduces a double bond between the α and β carbons of the acyl-CoA chain. Unlike its mitochondrial counterpart, ACOX1 directly transfers electrons to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂).[7] The toxic H₂O₂ is then immediately detoxified to water and oxygen by catalase, a highly abundant enzyme within peroxisomes.[9]

-

Hydration and Dehydrogenation: The next two steps are catalyzed by a single bifunctional or multifunctional protein (MFP) . For straight-chain fatty acids like erucic acid, this is typically the L-bifunctional protein (LBP) or D-bifunctional protein (DBP).[17][18] The protein's enoyl-CoA hydratase activity adds a water molecule across the double bond, and its 3-hydroxyacyl-CoA dehydrogenase activity then oxidizes the resulting hydroxyl group, using NAD⁺ as a cofactor to produce NADH.[19]

-

Thiolysis: The final step is catalyzed by 3-ketoacyl-CoA thiolase . This enzyme cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a shortened acyl-CoA chain (now 20 carbons long) that can re-enter the β-oxidation cycle.[18]

This cycle repeats until the acyl-CoA chain is shortened to a medium-chain length (typically C8, octanoyl-CoA).[17]

Export of β-Oxidation Products

The end products of peroxisomal β-oxidation—chain-shortened acyl-CoAs and acetyl-CoA—are exported to the cytosol. They can be transported as CoA esters or converted to carnitine derivatives by carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT) for subsequent transport to mitochondria for complete oxidation to CO₂ and H₂O.[17]

Regulation of Peroxisomal β-Oxidation

The expression of genes encoding peroxisomal β-oxidation enzymes is primarily regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[4][20] PPARα is a ligand-activated nuclear receptor that acts as a lipid sensor.[4]

-

Activation: When cellular levels of fatty acids (including erucic acid and its metabolites) increase, they bind to and activate PPARα.[4]

-

Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[17] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[20]

-

Gene Transcription: Binding of the PPARα/RXR complex to PPREs recruits co-activator proteins, initiating the transcription of genes encoding the key enzymes of β-oxidation, such as ACOX1, L-PBE (L-bifunctional protein), and the ABCD transporters.[17] This mechanism allows the cell to upregulate its capacity to metabolize fatty acids in response to lipid overload.

Crosstalk with Mitochondrial Metabolism

Peroxisomal and mitochondrial fatty acid oxidation (FAO) are interconnected. While peroxisomes shorten VLCFAs, mitochondria are responsible for the complete oxidation of the resulting medium- and short-chain fatty acids.[1] Recent research has revealed a more complex regulatory crosstalk. The peroxisomal oxidation of erucic acid can actively suppress mitochondrial FAO.[5][21]

This suppression is mediated by two key factors originating from peroxisomal metabolism:[5][22]

-

Increased Cytosolic NADH/NAD⁺ Ratio: The dehydrogenase step in peroxisomal β-oxidation produces NADH. An elevated cytosolic NADH/NAD⁺ ratio inhibits the activity of SIRT1, a NAD⁺-dependent deacetylase.[5]

-

Increased Acetyl-CoA and Malonyl-CoA: Peroxisomal β-oxidation generates acetyl-CoA, which is exported to the cytosol. This increases the substrate pool for acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. The inhibition of SIRT1 further activates ACC.[5] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import.[5][23]

Consequently, high rates of peroxisomal erucic acid metabolism can lead to the accumulation of malonyl-CoA, which in turn blocks mitochondrial FAO, potentially contributing to hepatic steatosis (fatty liver) under conditions of high erucic acid intake.[5][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on erucic acid metabolism and its therapeutic application.

Table 1: Kinetic Parameters of Key β-Oxidation Enzymes

This table presents the kinetic parameters for key enzymes in peroxisomal and mitochondrial β-oxidation, comparing palmitoyl-CoA (C16:0) and erucoyl-CoA (C22:1) as substrates. Erucic acid is preferentially metabolized by the peroxisomal system.[5]

| Enzyme | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Source |

| Peroxisomal Acyl-CoA Oxidase (ACOX) | Palmitoyl-CoA (C16:0) | 15.3 ± 2.1 | 12.5 ± 1.8 | [5] |

| Erucoyl-CoA (C22:1) | 25.6 ± 3.5 | 9.8 ± 1.5 | [5] | |

| Mitochondrial CPT1 | Palmitoyl-CoA (C16:0) | 1.8 ± 0.3 | 25.4 ± 4.1 | [5] |

| Erucoyl-CoA (C22:1) | 0.1 ± 0.02 | 31.5 ± 5.6 | [5] |

Data derived from rat liver homogenates. Values are mean ± SD.

Table 2: Effect of Erucic Acid Therapy (Lorenzo's Oil) on Plasma VLCFA in X-ALD Patients

Dietary therapy with oleic and erucic acids effectively reduces plasma levels of hexacosanoic acid (C26:0), the key biomarker for X-ALD.[24][25]

| Patient Group | Treatment Period | Mean Plasma C26:0 Concentration (µg/mL) | Outcome | Source |

| Newly Diagnosed ALD Patients (n=12) | Before Treatment | Elevated (specific values vary) | - | [24] |

| 4 Weeks on Diet | Normalized | Rapid biochemical correction | [24] | |

| 4 Months on Diet | Normal | C26:0 composition of plasma lipids normalized | [24] | |

| Mildly Affected Patients (n=2) | 10 and 19 Months | Normal | Remained clinically stable | [24][26] |

| Moderately to Severely Affected Patients (n=6) | ~12 Months | Normal | Disease progression continued | [24][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study erucic acid metabolism in peroxisomes.

Isolation of Peroxisomes from Rat Liver by Density Gradient Centrifugation

This protocol is adapted from established methods for isolating highly pure peroxisomes.[27][28][29]

Materials:

-

Homogenization Buffer (HB): 0.25 M sucrose, 10 mM MOPS (pH 7.2), 1 mM EDTA, protease inhibitors.

-

Density Gradient Medium: Iodixanol (e.g., OptiPrep™).

-

Potter-Elvehjem homogenizer, refrigerated centrifuges, and ultracentrifuge with a swinging-bucket rotor.

Procedure:

-

Homogenization: Perfuse rat liver with ice-cold HB to remove blood. Mince the tissue and homogenize in 4 volumes of ice-cold HB using a Potter-Elvehjem homogenizer with a loose-fitting pestle (4-5 strokes at low speed).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube and centrifuge at 3,000 x g for 10 min to pellet heavy mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min to obtain the light mitochondrial (LM) fraction, which is enriched in peroxisomes and light mitochondria.

-

-

Density Gradient Ultracentrifugation:

-

Prepare a continuous or discontinuous iodixanol gradient (e.g., 15-50%) in ultracentrifuge tubes.

-

Carefully layer the resuspended LM fraction onto the top of the gradient.

-

Centrifuge at 100,000 x g for 1-2 hours at 4°C.

-

Peroxisomes, being dense organelles, will band at a high-density region of the gradient.

-

-

Fraction Collection and Analysis:

-

Carefully collect fractions from the top or bottom of the gradient.

-

Analyze fractions for marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) to determine purity.

-

Assay for Peroxisomal β-Oxidation of [1-¹⁴C]-Erucic Acid

This assay measures the rate of fatty acid chain shortening by quantifying the production of [¹⁴C]-acetyl-CoA.

Materials:

-

Radiolabeled substrate: [1-¹⁴C]-Erucic Acid.

-

Reaction Buffer: 100 mM MOPS (pH 7.2), 10 mM ATP, 1 mM CoA-SH, 1 mM NAD⁺, 0.1 mM FAD, 5 mM MgCl₂.

-

Isolated peroxisomes or cell homogenate.

-

Scintillation fluid and counter.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and the isolated peroxisomes (approx. 50-100 µg of protein).

-

Start the reaction by adding [1-¹⁴C]-Erucic Acid (final concentration ~20 µM).

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding an acid (e.g., 0.6 M perchloric acid) to precipitate proteins and long-chain fatty acids.

-

Centrifuge to pellet the precipitate. The supernatant contains the acid-soluble products, primarily [¹⁴C]-acetyl-CoA.

-

Measure the radioactivity of an aliquot of the supernatant using a liquid scintillation counter.

-

Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.

Quantification of Erucic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the standard method for accurately measuring erucic acid content in biological samples.[30][31]

Materials:

-

Lipid extraction solvents: Chloroform/methanol mixture (e.g., Folch method).[30]

-

Derivatization reagent: Boron trifluoride (BF₃)-methanol or sulfuric acid-methanol.[32]

-

Internal standard (e.g., tridecanoic acid).

-

GC-MS system with a suitable capillary column (e.g., Rt-2560).[30]

Procedure:

-

Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a chloroform/methanol/water mixture. The lipids will partition into the lower chloroform phase.

-

Saponification and Derivatization:

-

Evaporate the chloroform and saponify the lipid extract with methanolic NaOH or KOH to release free fatty acids.

-

Convert the free fatty acids to their fatty acid methyl esters (FAMEs) by adding a derivatization agent like BF₃-methanol and heating. FAMEs are volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

The FAMEs are separated on the capillary column based on their boiling points and polarity.

-

The mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio. Methyl erucate can be identified by its retention time and specific mass spectrum.

-

-

Quantification:

-

Quantify the amount of methyl this compound by comparing its peak area to that of a known concentration of an internal standard and a calibration curve prepared with an erucic acid standard.[32]

-

Conclusion

The metabolism of erucic acid is a cornerstone of peroxisomal lipid biochemistry with direct relevance to human health and disease. The peroxisomal β-oxidation pathway provides the exclusive route for its degradation, and its regulation via PPARα highlights a sophisticated cellular response to lipid flux. Furthermore, the intricate crosstalk between peroxisomal and mitochondrial oxidation pathways reveals a complex metabolic network that can influence systemic lipid homeostasis. The methodologies detailed in this guide provide a foundation for researchers to further investigate these processes, with the ultimate goal of advancing our understanding and developing effective therapies for devastating peroxisomal disorders like X-linked adrenoleukodystrophy.

References

- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy [frontiersin.org]

- 3. From gene to therapy: a review of deciphering the role of ABCD1 in combating X-Linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. What are the steps of peroxisomal fatty acid oxidation? | AAT Bioquest [aatbio.com]

- 10. Lorenzo's oil - Wikipedia [en.wikipedia.org]

- 11. ulf.org [ulf.org]

- 12. Peroxisomal ABC Transporters: An Update | MDPI [mdpi.com]

- 13. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. neurology.org [neurology.org]

- 25. Dietary erucic acid therapy for X‐linked adrenoleukodystrophy | Semantic Scholar [semanticscholar.org]

- 26. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 28. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. customs.go.jp [customs.go.jp]

Erucate Signaling Pathway Modulation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (EA), a monounsaturated omega-9 fatty acid, has garnered significant interest in the scientific community for its diverse biological activities. In vitro studies have revealed its capacity to modulate a variety of cellular signaling pathways, implicating its potential in therapeutic areas ranging from oncology to inflammatory diseases. This technical guide provides an in-depth overview of the core signaling pathways affected by erucic acid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Erucic Acid

Erucic acid exerts its effects by influencing several key signaling cascades within the cell. The most well-documented of these are the PI3K/Akt, NF-κB, and PPAR signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Erucic acid has been shown to activate this pathway, particularly in neuronal cells. This activation involves the phosphorylation of key downstream targets, including Akt itself.

-

Mechanism of Action: Erucic acid administration has been observed to increase the phosphorylation levels of PI3K, Protein Kinase C zeta (PKCζ), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), in addition to Akt. This suggests that erucic acid may promote cell survival and growth through the activation of this pro-survival pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In vitro studies have demonstrated that erucic acid can inactivate the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory mediators.

-

Mechanism of Action: Erucic acid has been shown to inhibit the NF-κB and p38 MAPK signaling pathways. This inactivation leads to a decrease in the transcriptional activity of interferon-stimulated gene factor 3 (ISGF3), resulting in a diminished pro-inflammatory response.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Erucic acid has been identified as a ligand for both PPARγ and PPARδ.

-

Mechanism of Action: By binding to and activating PPARγ, erucic acid can promote the expression of genes such as FABP4 and CD36, which are involved in fatty acid uptake and lipid droplet formation.[2] As a PPARδ ligand, erucic acid may play a role in oligodendroglial regeneration and myelination.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on erucic acid's effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Thrombin Inhibition) | 5 µM | In vitro enzyme assay | [1] |

| IC50 (Neutrophil Elastase Inhibition) | 0.5 µM | In vitro enzyme assay | [1] |

| IC50 (Influenza A Virus Inhibition) | 0.49–1.24 mM | Various influenza A strains | [1] |

| NF-κB Inhibition | Effective at concentrations leading to IC50 values of 95.8–570.9 nM for NF-κB reporter activity with amino derivatives. | HEK293T cells | [4] |

| Cellular Effect | Concentration | Cell Line | Observed Effect | Reference |

| Inhibition of Colony Formation | 100 µM | Human glioma C6 cells | 53% inhibition | |

| Inhibition of Colony Formation | 100 µM | CRL11372 osteoblasts | 25.18% inhibition | |

| Cytotoxicity | Up to 100 µM | MCF-7, MDA-MB-231, HBL-100 breast cancer cells | No impact on viability | |

| NO Production Inhibition | IC50 of 69.4 µM (for genistein, as a reference for NF-κB inhibition) | RAW 264.7 macrophages | Significant reduction | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treat cells with various concentrations of erucic acid (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect and quantify the phosphorylation status of Akt.

-

Procedure:

-

Culture cells to 70-80% confluency and treat with erucic acid at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.

-

Pre-treat the cells with different concentrations of erucic acid for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6 hours.

-

Lyse the cells and add luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

PPARγ Ligand Binding Assay

This assay determines the ability of erucic acid to bind to the PPARγ ligand-binding domain (LBD).

-

Procedure:

-

Utilize a commercially available PPARγ ligand screening assay kit.

-

Immobilize the PPARγ LBD on a plate.

-

Add a fluorescently labeled PPARγ ligand and various concentrations of erucic acid.

-

Incubate to allow for competitive binding.

-

Wash away unbound ligands.

-

Measure the fluorescence to determine the displacement of the labeled ligand by erucic acid.

-

Calculate the binding affinity (e.g., IC50 or Kd).

-

Conclusion

Erucic acid demonstrates a multifaceted ability to modulate key cellular signaling pathways in vitro. Its activation of the pro-survival PI3K/Akt pathway, inhibition of the pro-inflammatory NF-κB pathway, and interaction with the metabolic regulators PPARγ and PPARδ highlight its potential as a lead compound for further investigation in various disease models. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of erucic acid and its derivatives. Future in vitro and in vivo studies are warranted to fully understand the context-dependent effects and the translational relevance of these findings.

References

- 1. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erucic acid promotes intramuscular fat deposition through the PPARγ-FABP4/CD36 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erucic acid, a nutritional PPARδ-ligand may influence Huntington's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]